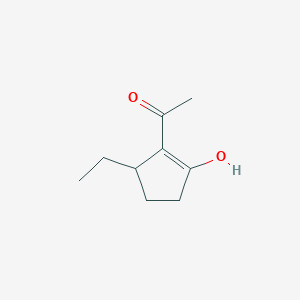
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is an organic compound with the molecular formula C9H14O2 It features a cyclopentene ring substituted with an ethyl group and a hydroxy group, along with an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-2-hydroxycyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 50-60°C for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 1-(5-Ethyl-2-oxocyclopenten-1-yl)ethanone.
Reduction: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanol.
Substitution: 1-(5-Bromoethyl-2-hydroxycyclopenten-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ethanone moiety can undergo nucleophilic addition reactions with cellular nucleophiles, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Methyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Propyl-2-hydroxycyclopenten-1-yl)ethanone
- 1-(5-Isopropyl-2-hydroxycyclopenten-1-yl)ethanone
Uniqueness: 1-(5-Ethyl-2-hydroxycyclopenten-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(5-ethyl-2-hydroxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-3-7-4-5-8(11)9(7)6(2)10/h7,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
BVJKMFYPTKOOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=C1C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


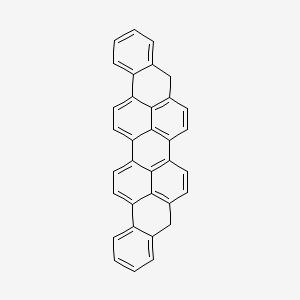
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
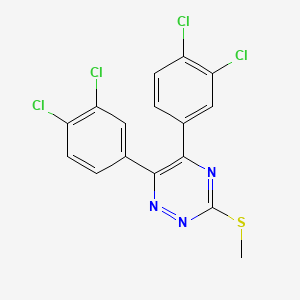
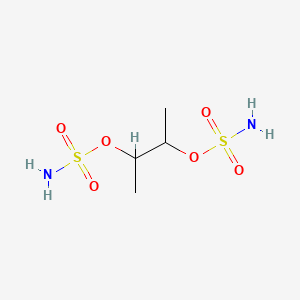
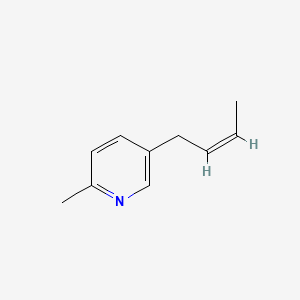
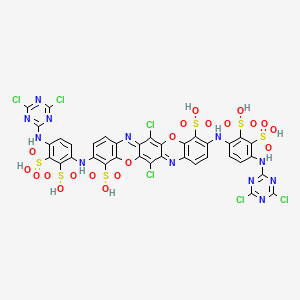

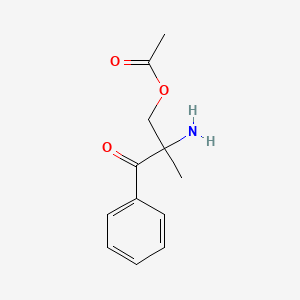
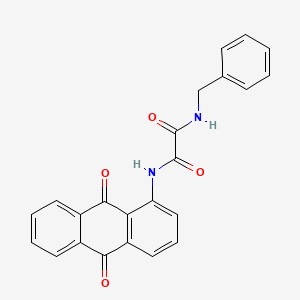
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)


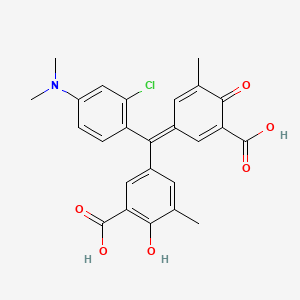
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
